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Compound of Interest

Compound Name: N-Methyldipropylamine
CAS No.: 3405-42-3
Cat. No.: B2490111

Get Quote

Executive Summary & Chemical Identity[1][2][3]

N-Methyldipropylamine (MDPA) is a tertiary aliphatic amine utilized primarily as an
intermediate in organic synthesis and as a catalyst in polymerization reactions.[1] Unlike its
primary or secondary amine counterparts, MDPA lacks an N-H bond, significantly altering its
reactivity profile and spectral fingerprint.[1]

Critical Distinction: Researchers must distinguish MDPA from 3,3'-Diamino-N-
methyldipropylamine (CAS 105-83-9), a common curing agent often conflated in database
searches.[1] This guide focuses exclusively on the mono-methyl, di-propyl tertiary amine
structure.[1]

Physicochemical Profile
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Property Value Source
Molecular Weight 115.22 g/mol Calculated
Boiling Point 117-118 °C Sigma-Aldrich [1]
Density 0.734 g/mL (at 25 °C) Sigma-Aldrich [1]

Refractive Index (
1.406 NIST [2]

)

Soluble in ethanol, ether,
Solubility chloroform; slightly soluble in
water.[2][3][4]

Mass Spectrometry (EI-MS) Analysis[4][5][6][7]

The Electron lonization (EI) mass spectrum of MDPA is governed by the stability of the nitrogen
lone pair, which directs fragmentation via

-cleavage.

Spectral Data (70 eV)

e Molecular lon (

): m/z 115 (Weak intensity, <5%)

o Base Peak: m/z 86 (100% Relative Abundance)

e Secondary Peaks: m/z 44, m/z 58

Fragmentation Mechanism (The Nitrogen Rule)

The dominance of the m/z 86 peak is a textbook example of

-cleavage in tertiary amines.[1]

« lonization: Removal of an electron from the nitrogen lone pair yields the radical cation (

, m/z 115).[1]
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o -Cleavage: The radical cation triggers the homolytic cleavage of the C-C bond adjacent to
the

-carbon.[1]

» Loss of Ethyl Radical: One propyl chain loses an ethyl group (mass 29), stabilizing the
charge via the iminium ion structure.[1]

Calculation:

Fragmentation Pathway Diagram[2]
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Figure 1: Primary fragmentation pathway of MDPA under Electron Impact (70 eV).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[8][9][10]

NMR analysis confirms the symmetry of the two propyl chains and the unique environment of
the N-methyl group.[1]

Experimental Protocol
e Solvent: CDCIs (Deuterated Chloroform) with 0.03% TMS.[1]

e Concentration: ~10 mg/mL.[1]

o Reference: TMS set to 0.00 ppm.

'H NMR Data (400 MHz, CDClIs)
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The molecule possesses

symmetry, making the two propyl chains chemically equivalent.[1]

) Shift ( o . Coupling ( Interpretati

Assignment Multiplicity Integration

on
» PpM) » H2)

Methyl on

A (N-CHs) 2.18-2.22 Singlet (s) 3H Nitrogen
(Deshielded)

B (N-CH>) 2.28 -2.32 Triplet (t) 4H 7.2 -Protons of
Propyl chains
-Protons

C (C-CH2) 1.42 -1.52 Multiplet (m)  4H (Methylene
bridge)

) Terminal

D (CHs) 0.85-0.90 Triplet () 6H 7.4

Methyls
SC NMR Data (100 MHz, CDClz)
Shift (
Carbon Type Description
» PpmM)

N-CH2 59.8 -Carbon (Most deshielded)

N-CHs 42.1 N-Methyl Carbon

C-CH2 20.4 _Carbon

CHs 11.9 Terminal Methyl

Expert Insight: The chemical shift of the N-Methyl group (42.1 ppm) is diagnostic. If this peak

shifts significantly upfield (<35 ppm), suspect contamination with secondary amines or salt

formation.[1]
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Infrared (IR) Spectroscopy[1][5]

IR analysis is primarily used here as a "negative test" to confirm the absence of secondary
amine impurities.[1]

Key Absorption Bands (Liquid Film)

e 2960-2850 cm~1: C-H Stretching (Strong).[1] Aliphatic alkane chains.

e 2780-2820 cm~1: N-CHs Stretching (Medium).[1] Specific to N-methyl amines (Bohlmann
bands may appear).[1]

e 1050-1200 cm~1: C-N Stretching (Medium/Weak).[1]

e Absence of 3300—-3500 cm~1:CRITICAL. There should be NO broad band in this region.[1]
The presence of a peak here indicates N-H stretching, signaling contamination with
Dipropylamine (starting material).[1]

Synthesis & Purification Protocol

While MDPA is commercially available, in-house synthesis is often required for isotopic labeling
or high-purity applications.[1] The Eschweiler-Clarke reaction is the industry standard for
converting secondary amines to tertiary N-methyl amines.[1]

Reaction Workflow

Reaction: Dipropylamine + Formaldehyde + Formic Acid

N-Methyldipropylamine + CO:
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Start: Dipropylamine

(1.0 eq)

Add Formic Acid (5 eq)
Add Formaldehyde (1.2 eq)

Reflux (100°C, 12-18h)
Evolution of CO2

Basify (pH > 12) with NaOH
Extract into Ether/DCM

Distillation
(Collect fraction @ 117°C)

Pure N-Methyldipropylamine

Click to download full resolution via product page

Figure 2: Eschweiler-Clarke methylation protocol for MDPA synthesis.[1]

Step-by-Step Procedure

e Setup: Equip a 500mL round-bottom flask with a magnetic stir bar and a reflux condenser.
¢ Charging: Add Formic acid (98%, 5 equivalents) to the flask. Cool to 0°C.[1][5]
« Addition: Slowly add Dipropylamine (1 equivalent). Caution: Exothermic.

e Formaldehyde: Add Formaldehyde (37% aq. solution, 1.2 equivalents).
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e Reflux: Heat the mixture to 100°C. CO2 evolution will be observed. Maintain reflux for 12—18
hours.

e Workup: Cool to room temperature. Add 4M HCI (10 mL) to ensure amine salt formation,
then remove excess formaldehyde via rotary evaporation (optional).[1]

 Basification: Basify the residue with 20% NaOH solution until pH > 12. The tertiary amine will
separate as an oil.[1]

o Extraction: Extract with Diethyl Ether (3 x 50 mL). Dry combined organics over MgSOa.[1]

« Distillation: Remove solvent and distill the residue at atmospheric pressure. Collect the
fraction boiling at 117-118°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-Methyldipropylamine | C7H17N | CID 559387 - PubChem [pubchem.ncbi.nim.nih.gov]
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 To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of N-Methyldipropylamine (MDPA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2490111/docs#technical-monograph-spectroscopic-
characterization-of-n-methyldipropylamine-mdpa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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